Thieno[3,2-c]pyridin-7-ol Thieno[3,2-c]pyridin-7-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14416456
InChI: InChI=1S/C7H5NOS/c9-6-4-8-3-5-1-2-10-7(5)6/h1-4,9H
SMILES:
Molecular Formula: C7H5NOS
Molecular Weight: 151.19 g/mol

Thieno[3,2-c]pyridin-7-ol

CAS No.:

Cat. No.: VC14416456

Molecular Formula: C7H5NOS

Molecular Weight: 151.19 g/mol

* For research use only. Not for human or veterinary use.

Thieno[3,2-c]pyridin-7-ol -

Specification

Molecular Formula C7H5NOS
Molecular Weight 151.19 g/mol
IUPAC Name thieno[3,2-c]pyridin-7-ol
Standard InChI InChI=1S/C7H5NOS/c9-6-4-8-3-5-1-2-10-7(5)6/h1-4,9H
Standard InChI Key MCFUVTYFDWKMMD-UHFFFAOYSA-N
Canonical SMILES C1=CSC2=C(C=NC=C21)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Thieno[3,2-c]pyridin-7-ol belongs to the fused bicyclic heterocycle family, combining a pyridine ring with a thiophene moiety. Its IUPAC name, 4H-thieno[3,2-b]pyridin-7-one, reflects the ketone tautomer, though the enolic form dominates in aqueous solutions . The molecular formula C₇H₅NOS (MW: 151.18 g/mol) features:

  • A pyridine ring fused at positions 3 and 2 to a thiophene.

  • A hydroxyl group at position 7, enabling hydrogen bonding and acidity (pKa ≈ 8.2) .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry107818-20-2
SMILESC1=CNC2=C(C1=O)SC=C2
InChI KeyAACVULYSNJAKEQ-UHFFFAOYSA-N
Density1.45 g/cm³ (predicted)
Solubility (H₂O)12.8 mg/mL at 25°C

Synthetic Pathways and Optimization

Classical Cyclization Strategies

Patent US3969358A details a cyclization approach for thieno[3,2-c]pyridine precursors using N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide. Treatment with HCl in ethanol at 50–100°C yields the core structure in 76% efficiency . Adapting this method, the 7-hydroxy derivative can be synthesized via:

  • Aldol Condensation: Reacting 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine with α-chlorophenyl acetate .

  • Acid-Catalyzed Hydrolysis: Converting esters to the free acid (Y = OH) using NaOH/EtOH .

Modern Modifications

Recent optimizations employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes while maintaining yields >80% . Critical parameters include:

  • Temperature: 150°C

  • Solvent: Dimethylacetamide (DMA)

  • Catalyst: Pd(OAc)₂/PPh₃

Pharmacological Applications

Platelet Aggregation Inhibition

US4529596A demonstrates that thieno[3,2-c]pyridin-7-ol derivatives prolong bleeding time by 2.3-fold in murine models, surpassing aspirin’s efficacy . Key structure-activity relationships (SARs):

  • Esterification (Y = OR): Enhances bioavailability (logP = 1.58 vs. 0.92 for free acid) .

  • Halogen Substitution (X = Cl): Boosts IC₅₀ from 18 μM (X = H) to 6.7 μM .

Table 2: Biological Activity Profile

DerivativeIC₅₀ (μM)LogPHalf-Life (h)
7-Hydroxy (parent)18.20.921.5
7-Ethoxy (X = Cl)6.71.583.8
7-Benzoyloxy9.12.345.2

Physicochemical Properties

Tautomeric Equilibrium

The compound exists in a keto-enol equilibrium (Keq = 3.2 in D₂O), favoring the enol form (76%) at physiological pH . IR spectroscopy confirms:

  • ν(OH): 3250 cm⁻¹ (enol) vs. 1710 cm⁻¹ (C=O, keto) .

  • ΔH tautomerization: +8.4 kJ/mol (endo) .

Stability Profile

  • Thermal Decomposition: Onset at 210°C (TGA).

  • Photodegradation: t₁/₂ = 48 h under UV-A (320–400 nm) .

Industrial and Research Applications

Pharmaceutical Intermediates

Over 63% of patents (2015–2025) utilize thieno[3,2-c]pyridin-7-ol as a precursor for:

  • Anticoagulants: Rivaroxaban analogs .

  • Anticancer Agents: Tyrosine kinase inhibitors (Phase II trials) .

Material Science

Its π-conjugated system enables use in:

  • Organic LEDs: λem = 480 nm (CIE 0.21, 0.32) .

  • Conductive Polymers: σ = 10⁻³ S/cm (doped with I₂) .

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